molecular formula C32H66O5Sn2 B15178411 Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- CAS No. 45314-70-3

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-

Katalognummer: B15178411
CAS-Nummer: 45314-70-3
Molekulargewicht: 768.3 g/mol
InChI-Schlüssel: HZXDSDGXMKLONS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is part of the distannoxane family, which is characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- typically involves the reaction of organotin compounds with carboxylic acids or their derivatives. One common method is the reaction of tetrabutylstannane with 2-ethylhexanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted distannoxanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- involves its interaction with various molecular targets. The tin-oxygen-tin linkage plays a crucial role in its reactivity and catalytic properties. The compound can coordinate with different substrates, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxododecyl)oxy)-
  • Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)-

Uniqueness

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is unique due to its specific alkoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as specific catalytic processes and advanced material development.

Eigenschaften

CAS-Nummer

45314-70-3

Molekularformel

C32H66O5Sn2

Molekulargewicht

768.3 g/mol

IUPAC-Name

[dibutyl-[dibutyl(2-ethylhexanoyloxy)stannyl]oxystannyl] 2-ethylhexanoate

InChI

InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-3-5-6-7(4-2)8(9)10;4*1-3-4-2;;;/h2*7H,3-6H2,1-2H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI-Schlüssel

HZXDSDGXMKLONS-UHFFFAOYSA-L

Kanonische SMILES

CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.